molecular formula C23H32O4S B1256648 6|A-Hydroxy-7|A-(thiomethyl)spirolactone

6|A-Hydroxy-7|A-(thiomethyl)spirolactone

Cat. No.: B1256648
M. Wt: 404.6 g/mol
InChI Key: NWLBSWATTSRBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-7-(thiomethyl)spironolactone is a steroid lactone.

Scientific Research Applications

Hepatic Metabolism

6α-Hydroxy-7α-(thiomethyl)spirolactone, a metabolite of spironolactone, is extensively metabolized in the liver. Studies have shown that it is produced in the liver and may contribute to the pharmacological actions of spironolactone. Its hepatic metabolism also suggests a mechanism for the prevention of canrenone-induced carcinogenicity, as it may block the conversion of canrenone to mutagenic metabolites (Los et al., 1994).

Conversion in Hepatic and Renal Microsomes

The metabolite is converted from spironolactone by hepatic and renal microsomes. This process involves the absence of S-adenosylmethionine (SAM) and NADPH, indicating liver and kidney as potential sites of its production. This conversion process does not involve the C-S lyase pathway, as shown by studies in guinea pigs (Lacagnin et al., 1987).

Pharmacokinetics and Pharmacodynamics

In patients with cirrhotic ascites, the pharmacokinetic and pharmacodynamic characteristics of spironolactone and its metabolites, including 6α-Hydroxy-7α-(thiomethyl)spirolactone, have been investigated. The study found that metabolism is impaired in cirrhosis, leading to increased terminal half-lives of spironolactone and its metabolites (Sungaila et al., 1992).

Structural Basis for Receptor Recognition

The compound plays a crucial role in the recognition of spirolactones by the mineralocorticoid receptor. Its structure, particularly the C7 substituent, is essential in modulating the potency of spirolactones as antagonists of the mineralocorticoid receptor (Huyet et al., 2007).

Properties

IUPAC Name

6-hydroxy-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4S/c1-21-8-4-13(24)12-16(21)19(26)20(28-3)18-14(21)5-9-22(2)15(18)6-10-23(22)11-7-17(25)27-23/h12,14-15,18-20,26H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLBSWATTSRBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(C(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6|A-Hydroxy-7|A-(thiomethyl)spirolactone

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